Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-5-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester

Description

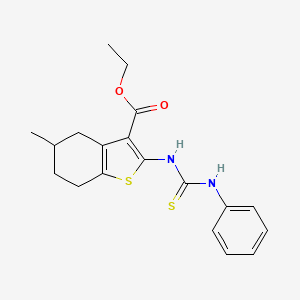

This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester family, characterized by a fused bicyclic scaffold with a tetrahydrobenzene ring and a thiophene moiety. The structural uniqueness lies in its 5-methyl substitution and a thiourea-derived group (phenylamino thioxomethyl) at position 2. These modifications are critical for its biological activity, particularly as a tyrosinase inhibitor, as reported in studies . The ethyl ester group enhances lipophilicity, improving membrane permeability .

Properties

CAS No. |

132605-15-3 |

|---|---|

Molecular Formula |

C19H22N2O2S2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

ethyl 5-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-14-11-12(2)9-10-15(14)25-17(16)21-19(24)20-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H2,20,21,24) |

InChI Key |

NCEYEBIXPMXSQN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Benzo(b)thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-5-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester , exhibits a range of pharmacological effects that warrant detailed exploration.

Structure and Synthesis

The compound is characterized by its complex structure, which includes a benzo(b)thiophene core with a carboxylic acid and an ethyl ester functional group. The synthesis of such compounds often involves multi-step chemical reactions that can vary based on the desired substituents and biological targets. Recent studies have employed methods such as intramolecular Wittig reactions and acylhydrazone formation to create derivatives with enhanced biological properties .

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer potential . Research indicates that derivatives of benzo(b)thiophene can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of RhoA/ROCK Pathway : Certain derivatives have been shown to significantly inhibit the proliferation, migration, and invasion of breast cancer cells (MDA-MB-231). This is achieved by promoting apoptosis and suppressing myosin light chain phosphorylation .

- Structure-Activity Relationship (SAR) : Studies suggest that modifications at specific positions on the thiophene ring can enhance anti-proliferative activity. For instance, the introduction of carboxamide groups has been linked to improved efficacy against cancer cells .

Cholinesterase Inhibition

Another area of interest is the compound's ability to inhibit cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's:

- Inhibitory Potency : Certain derivatives have shown promising inhibitory activity against AChE and BChE with IC50 values comparable to established drugs like galantamine. For example, one derivative exhibited an IC50 value of 62.10 μM for AChE inhibition .

- Cell Viability Studies : The impact on neuronal cell lines (SH-SY5Y) has been assessed using MTT assays, confirming that these compounds do not exhibit cytotoxic effects at their IC50 concentrations .

Analgesic Effects

The analgesic activity of some benzo(b)thiophene derivatives has also been evaluated:

- Hot Plate Test : In vivo studies using the hot plate method on mice demonstrated that certain derivatives possess analgesic effects superior to traditional analgesics like metamizole .

Table 1: Summary of Biological Activities

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that benzo(b)thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. One study highlighted the synthesis of several derivatives, including those with thioxomethyl groups, which displayed enhanced antimicrobial effects compared to their parent compounds .

2. Anticancer Activity

Some derivatives of benzo(b)thiophene have been investigated for their anticancer potential. The compound's ability to interact with cellular pathways involved in cancer proliferation makes it a candidate for further research in cancer therapeutics. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzo(b)thiophene derivatives have also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .

Applications in Drug Development

The unique chemical structure and biological activities of benzo(b)thiophene derivatives position them as promising candidates in drug development:

- Pharmaceuticals : Due to their antimicrobial and anticancer properties, these compounds are being studied as potential leads for new pharmaceuticals targeting infections and cancer.

- Agricultural Chemicals : The antimicrobial properties also lend themselves to applications in agriculture as fungicides or bactericides.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzo(b)thiophene derivatives for their antimicrobial activity against several pathogens. Compounds were tested using standard microbiological techniques, revealing that some derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, researchers synthesized various benzo(b)thiophene derivatives and assessed their cytotoxicity on human cancer cell lines. The results indicated that specific modifications to the thiophene ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Key Observations:

- Thiourea vs. Thiadiazolyl Groups: Replacement of the benzo[b]thiophene scaffold with a thiadiazolyl group (compound 6h) improved tyrosinase inhibition 5-fold, likely due to enhanced metal chelation .

- Role of Ethyl Ester: Consistently used across analogs to balance solubility and permeability .

- Methyl vs.

Toxicity and Pharmacokinetics

- Acute Toxicity: A methylamino-thioxomethyl analog (LD₅₀ >1 g/kg in mice) suggests low acute toxicity, but phenyl substitution may alter metabolic pathways .

- logP and Solubility: The target compound’s logP (~4.2, estimated) indicates moderate lipophilicity, comparable to analogs .

Preparation Methods

Cyclization and Core Construction

The benzothiophene core is commonly synthesized by cyclization of appropriately substituted thiophene derivatives. This step often requires:

- Use of strong bases or acids to promote ring closure.

- Catalysts such as Lewis acids or transition metal complexes to facilitate cyclization.

- Controlled temperature and solvent conditions to optimize yield and selectivity.

Functional Group Introduction

- The ethyl ester group is introduced via esterification or by using ethyl ester-containing precursors.

- The methyl group at the 4-position is typically introduced through alkylation reactions.

- The phenylcarbamothioylamino group is installed by reacting the intermediate with phenyl isothiocyanate or related thiourea derivatives under mild conditions.

Detailed Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Thiophene precursor, strong base/acid, catalyst | 60-75 | Solvent: polar aprotic (e.g., DMF) |

| 2 | Alkylation (methyl group) | Methyl halide, base (e.g., K2CO3), aprotic solvent | 70-80 | Stepwise to avoid side reactions |

| 3 | Esterification (ethyl ester) | Ethanol, acid catalyst or ethyl chloroformate | 65-85 | Recrystallization for purity |

| 4 | Thiourea functionalization | Phenyl isothiocyanate, base (triethylamine), solvent | 60-70 | Room temperature, inert atmosphere |

- Solvent choice is critical; polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency.

- Temperature control is essential to prevent decomposition of sensitive intermediates.

- Monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) ensures reaction completeness.

Purification and Characterization

Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>95%). Characterization methods include:

| Technique | Purpose | Typical Data/Parameters |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Ethyl CH3 triplet at δ ~1.35 ppm; aromatic multiplets at 7.1–8.0 ppm |

| Mass Spectrometry | Molecular weight verification | Molecular ion peak at m/z 374.5 (M+H)+ |

| IR Spectroscopy | Functional group identification | C=O stretch near 1700 cm⁻¹; N-H and C=S bands |

| X-ray Crystallography | Molecular conformation | R factor ~0.045 for benzothiophene analogs |

Industrial Scale Considerations

- Large-scale synthesis employs optimized reactors with controlled stirring, temperature, and inert atmosphere.

- Purification steps are scaled using industrial chromatography or crystallization.

- Process optimization focuses on maximizing yield and purity while minimizing hazardous reagents and waste.

Research Findings and Experimental Insights

- Stepwise functionalization reduces side reactions and improves overall yield.

- Use of triethylamine or diisopropylethylamine as bases in thiourea formation enhances reaction rates and product stability.

- Reaction monitoring by TLC and LCMS is critical for timely intervention and optimization.

- Structural analogs synthesized via similar routes have shown biological activity, underscoring the importance of precise functional group placement.

Summary Table: Preparation Method Highlights

| Aspect | Details |

|---|---|

| Core synthesis | Cyclization of thiophene precursors under acidic/basic catalysis |

| Functionalization | Sequential alkylation, esterification, and thiourea formation |

| Reaction conditions | Polar aprotic solvents, room temperature to moderate heating, inert atmosphere |

| Purification methods | Recrystallization, silica gel chromatography |

| Characterization techniques | NMR, MS, IR, X-ray crystallography |

| Industrial scale | Large reactors, optimized conditions, scalable purification |

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or multicomponent reactions. For instance, reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with active carbonyl reagents (e.g., chloroacetyl chloride or thiophene-2-carbonyl chloride) under reflux in ethanol yields intermediates. Critical factors include solvent choice (e.g., HFIP improves reaction efficiency), stoichiometry of reagents, and purification via preparative chromatography . Yield optimization often requires iterative adjustments to temperature (e.g., 80–100°C) and catalyst selection (e.g., DIPEA for amide coupling) .

Q. Which analytical techniques are most reliable for structural confirmation?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., ethyl ester signals at δ ~4.2 ppm for CH2 and δ ~1.3 ppm for CH3) .

- HRMS-ESI : Validates molecular weight (e.g., experimental m/z 390.1370 matches calculated values within 0.1 ppm error) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1724 cm⁻¹ for esters and 1662 cm⁻¹ for amides) .

Q. What are the standard protocols for acute toxicity screening in preclinical studies?

Acute toxicity is assessed via intraperitoneal (IP) administration in rodents. For this compound, an LD50 >1 gm/kg in mice was reported, with observed effects including respiratory depression and motor activity changes. Protocols involve dose escalation (0.1–1 gm/kg), 14-day observation periods, and histopathological analysis of lung and CNS tissues .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what methodologies guide SAR studies?

Modifying the phenylamino-thioxomethyl group or tetrahydrobenzo[b]thiophene scaffold impacts activity. For example:

Q. How do computational models resolve contradictions in experimental data (e.g., varying inhibitory potency)?

Discrepancies in bioactivity (e.g., IC50 variability across studies) are addressed via:

- MD Simulations : Assessing ligand-receptor complex stability over 100 ns trajectories.

- Free Energy Calculations (MM/PBSA) : Quantifying binding affinities for derivatives with divergent results .

- ADMET Prediction : Using tools like SwissADME to filter compounds with poor bioavailability, which may explain in vitro/in vivo mismatches .

Q. What strategies mitigate challenges in regioselective functionalization of the tetrahydrobenzo[b]thiophene core?

Regioselectivity is controlled by:

- Protecting Groups : Temporarily blocking reactive sites (e.g., ethyl ester protection during amide coupling) .

- Catalytic Systems : Pd-catalyzed C–H activation for direct C-2 or C-5 modification .

- Microwave-Assisted Synthesis : Accelerating reactions to reduce side-product formation (e.g., 30% yield improvement for 3-amino derivatives) .

Q. How are molecular docking and crystallography integrated to validate target engagement?

- Docking : Predicts binding poses using crystal structures (e.g., PDB: 2Y9X for tyrosinase).

- X-ray Crystallography : Resolves ligand-protein interactions (e.g., hydrogen bonds with His263 in the active site) .

- Mutagenesis Studies : Validates critical residues (e.g., Ala substitution at Cu-binding sites abolishes inhibition) .

Methodological Challenges and Data Interpretation

Q. What experimental controls are essential when evaluating enzyme inhibition kinetics?

Q. How can conflicting solubility data across studies be reconciled?

Solubility discrepancies arise from:

- Buffer Composition : Use of co-solvents (e.g., 5% DMSO in PBS).

- pH Optimization : Adjusting to pH 7.4 for physiological relevance.

- Dynamic Light Scattering (DLS) : Detects aggregation, which may falsely lower solubility readings .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.